

In Vitro Characterization of PFE-360: A Technical Guide

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Compound of Interest

Compound Name: PFE-360
Cat. No.: B15605458

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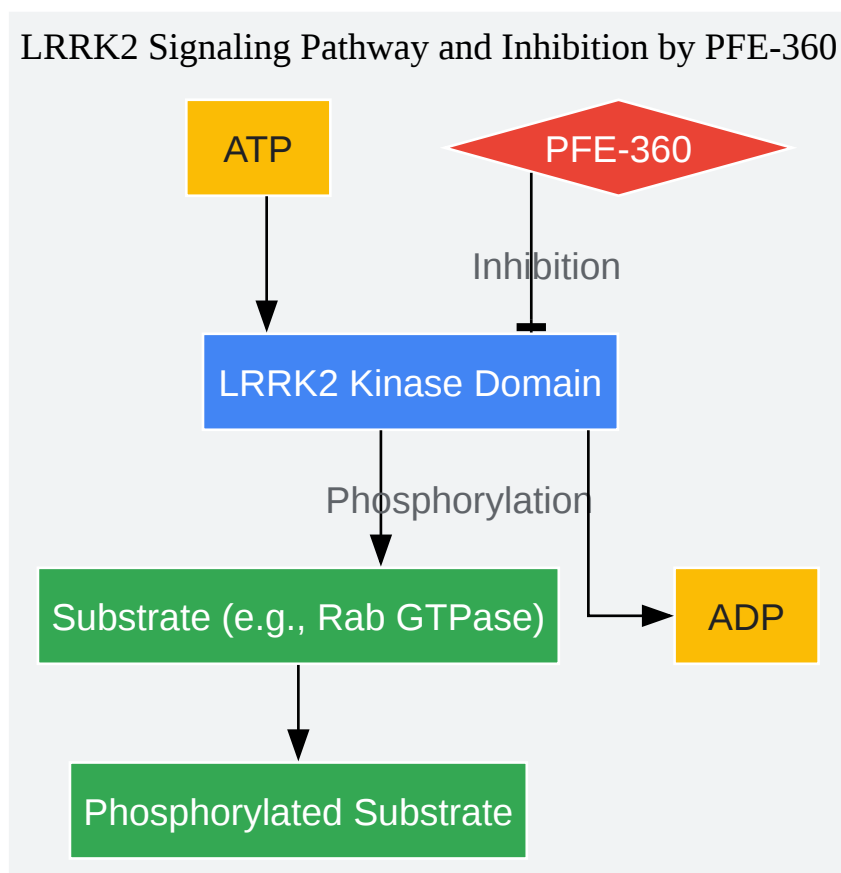
Introduction

PFE-360 (also known as PF-06685360) is a potent and selective, orally active, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to increased LRRK2 kinase activity, which is believed to contribute to the neurodegenerative process. As a result, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for Parkinson's disease. This technical guide provides an in-depth overview of the in vitro characterization of **PFE-360**, including its biochemical potency, cellular activity, and methodologies for its evaluation.

Mechanism of Action

PFE-360 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP pocket of LRRK2, **PFE-360** prevents the transfer of a phosphate group from ATP to LRRK2 itself (autophosphorylation) and to its downstream substrates. A key substrate of LRRK2 is the Rab family of small GTPases, and inhibition of LRRK2 leads to a decrease in the

phosphorylation of these proteins.[3] The phosphorylation of LRRK2 at serine 935 (pSer935) is a widely used biomarker for target engagement, as its phosphorylation state is dependent on LRRK2 kinase activity and is readily detectable in cellular assays.[4]



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Figure 1: LRRK2 Signaling and **PFE-360** Inhibition.

Data Presentation: Potency and Selectivity

PFE-360 demonstrates high potency against LRRK2 in biochemical assays. While **PFE-360** is reported to be a selective LRRK2 inhibitor, a comprehensive public dataset from a broad kinome scan with IC₅₀ values against a large panel of kinases is not readily available in the reviewed literature. The available data on its in vitro potency is summarized below.

Target	Assay Type	IC50 (nM)	Reference
LRRK2	Biochemical Kinase Assay	~6	

Note: The in vivo IC50 for LRRK2 has been reported as 2.3 nM.[1][2]

Experimental Protocols

Biochemical Kinase Assay for LRRK2 Inhibition

This protocol describes a method to determine the in vitro potency (IC50) of **PFE-360** against LRRK2 using a radiometric assay with a peptide substrate.

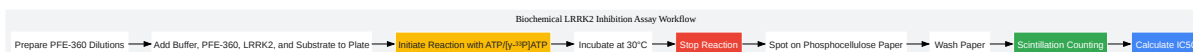
Materials:

- Recombinant LRRK2 enzyme (e.g., purified, active GST-tagged human LRRK2)
- LRRK2 peptide substrate (e.g., LRRKtide or Nictide)
- Adenosine triphosphate (ATP)
- [γ -³³P]ATP
- **PFE-360**
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Stop solution (e.g., 7.5 M Guanidine Hydrochloride)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a serial dilution of **PFE-360** in DMSO. A typical starting concentration for the dilution series would be in the micromolar range.

- Reaction Setup: In a microplate, add the following components in order:
 - Kinase reaction buffer
 - **PFE-360** or DMSO (for control wells)
 - LRRK2 enzyme
 - LRRK2 peptide substrate
- Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ - ^{33}P]ATP to each well. The final ATP concentration should be at or near the K_m for LRRK2.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by adding the stop solution.
- Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.
- Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- Detection: Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each **PFE-360** concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the **PFE-360** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.



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Figure 2: Biochemical Assay Workflow.

Cellular Assay for LRRK2 Inhibition (pSer935 LRRK2 Western Blot)

This protocol describes a method to assess the cellular potency of **PFE-360** by measuring the phosphorylation of LRRK2 at Ser935 in a cell-based assay.

Materials:

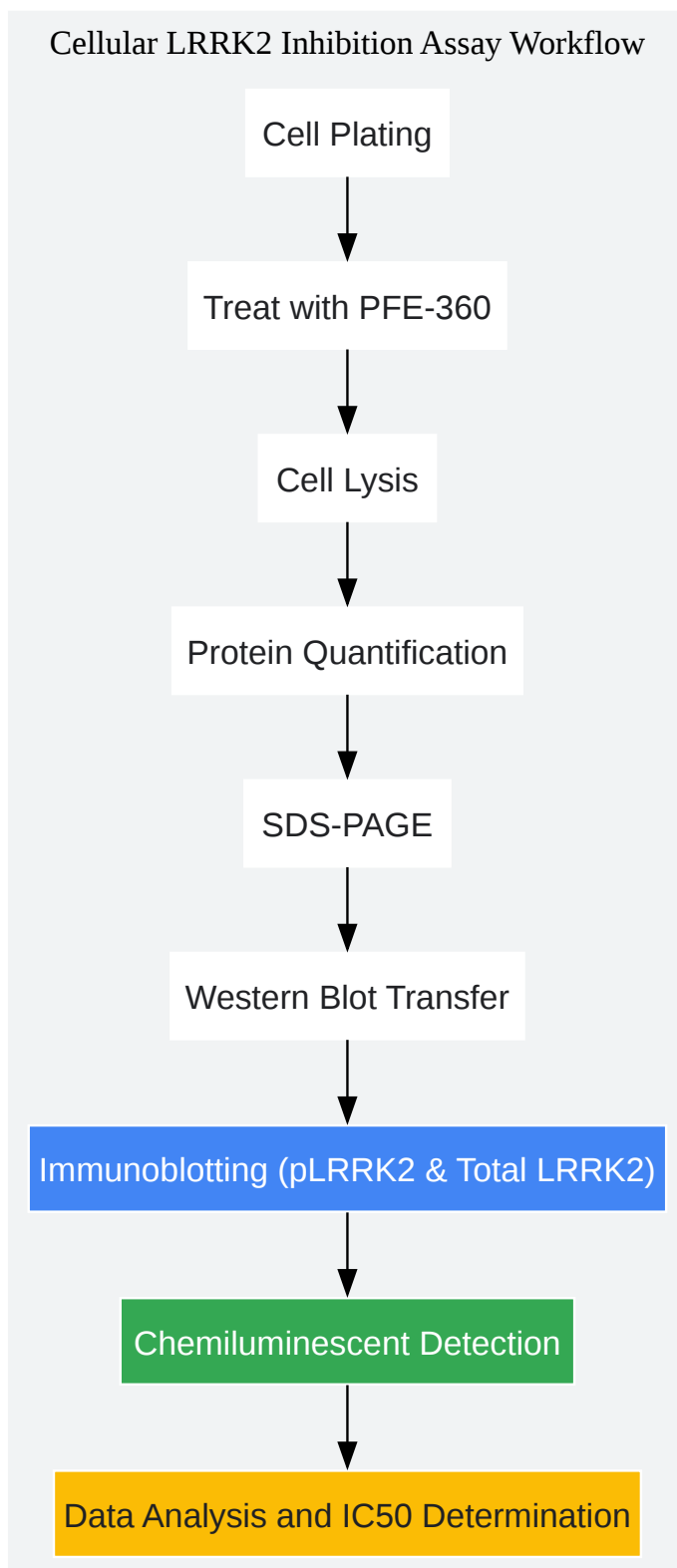
- Human cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)
- Cell culture medium and supplements
- **PFE-360**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density in a multi-well plate.
 - Allow cells to adhere and grow overnight.
 - Treat cells with a serial dilution of **PFE-360** or DMSO (vehicle control) for a specified time (e.g., 90 minutes).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer.
 - Collect the cell lysates and clarify by centrifugation.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
 - Separate the proteins by electrophoresis on an SDS-PAGE gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
- Stripping and Re-probing:
 - The membrane can be stripped and re-probed with an antibody against total LRRK2 to normalize for protein loading.
- Data Analysis:
 - Quantify the band intensities for pSer935-LRRK2 and total LRRK2.
 - Calculate the ratio of pSer935-LRRK2 to total LRRK2 for each treatment condition.
 - Determine the cellular IC₅₀ by plotting the normalized pSer935-LRRK2 levels against the logarithm of the **PFE-360** concentration.



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Figure 3: Cellular Assay Workflow.

Conclusion

PFE-360 is a potent inhibitor of LRRK2 kinase activity, demonstrating low nanomolar potency in biochemical assays. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of **PFE-360** and other LRRK2 inhibitors. The measurement of LRRK2 pSer935 levels in cellular assays serves as a reliable biomarker for assessing the target engagement and cellular potency of such compounds. Further investigation into the comprehensive selectivity profile of **PFE-360** will be crucial for a complete understanding of its off-target effects and overall therapeutic potential.

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References

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